molecular formula C12H10O4 B1334138 6-Ethylchromone-2-carboxylic acid CAS No. 5527-91-3

6-Ethylchromone-2-carboxylic acid

Cat. No. B1334138
CAS RN: 5527-91-3
M. Wt: 218.2 g/mol
InChI Key: IUJCKZLNEJLXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethylchromone-2-carboxylic acid is a compound that belongs to the class of organic compounds known as chromones. Chromones are characterized by a benzopyranone structure, where the pyranone ring contains an oxygen atom. The ethyl group at the 6-position of the chromone structure is a modification that can influence the compound's physical, chemical, and biological properties. The studies on related compounds provide insights into the potential applications and behaviors of 6-ethylchromone-2-carboxylic acid derivatives in various fields, including pharmacology and organic synthesis .

Synthesis Analysis

The synthesis of 6-ethylchromone-2-carboxylic acid derivatives has been explored in several studies. For instance, ethyl 6-substituted-chroman- and -chromone-2-carboxylates have been synthesized to study their structure-activity relationship in a hyperlipidemic rat model . Similarly, metabolites of 6-ethyl-3-(1H-tetrazol-5-yl)chromone and their analogues were synthesized to confirm their structures and determine their activity in antiallergic tests . These studies demonstrate the synthetic accessibility of 6-ethylchromone derivatives and their potential for biological activity .

Molecular Structure Analysis

The molecular structure of 6-ethylchromone-2-carboxylic acid derivatives can be characterized using various analytical techniques. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . Such structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of 6-ethylchromone derivatives .

Chemical Reactions Analysis

The reactivity of 6-ethylchromone-2-carboxylic acid derivatives has been investigated in various chemical reactions. For instance, the decomposition mechanism of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate was studied, providing insights into the rearrangement processes leading to oxazolochromone formation . Additionally, the reactions of ethyl 5,6,7,8-tetrafluoro-2-methylchromone-3-carboxylate with S-nucleophiles were explored, yielding substitution products and demonstrating the compound's reactivity towards nucleophilic agents . These studies highlight the diverse reactivity of chromone derivatives and their potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethylchromone-2-carboxylic acid derivatives are influenced by their molecular structure. For example, the synthesis of a labelled compound, 6,7-dihydro-10-trideuteromethyl-6,8,8-trimethyl-8H-pyrano[3,2-g]chromone-2-carboxylic acid, required high isotopic purity for use as a mass spectrometric stable isotope internal standard . The characterization of these compounds often involves techniques such as NMR, mass spectrometry, and TLC, which are essential for confirming their purity and structural features . Understanding these properties is vital for the development of chromone derivatives in pharmaceutical applications and material science .

Scientific Research Applications

1. Synthesis Optimization and Versatility

6-Ethylchromone-2-carboxylic acid, a derivative of chromone-2-carboxylic acid, can be synthesized using a microwave-assisted process. The optimization of this process involves variations in base, solvent, temperature, and reaction time, resulting in improved yields and high purity without tedious purification. This method facilitates the development of diverse chromone-based libraries for multitarget-directed ligands (Cagide et al., 2019).

2. Utility in Annulation Reactions

In organic synthesis, ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines to form highly functionalized tetrahydropyridines. This reaction exemplifies the utility of chromone-2-carboxylic acid derivatives in creating complex molecules with complete regioselectivity (Zhu et al., 2003).

3. Application in Nematic Liquid Crystals

Chiral 2-methylchroman-2-carboxylic acid derivatives, closely related to 6-ethylchromone-2-carboxylic acid, have been synthesized and used as chiral dopants for nematic liquid crystals. These compounds demonstrate the potential of chromone derivatives in enhancing the properties of liquid crystals (Shitara et al., 2000).

4. Role in Microwave-Mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, similar to 6-ethylchromone-2-carboxylic acid, show potential in microwave-mediated synthesis, yielding novel pyrimido[1,2-a]pyrimidines. This highlights the role of chromone derivatives in facilitating efficient and diverse synthetic routes (Eynde et al., 2001).

5. Potential in Anti-Cancer Research

Chromone derivatives, including 6-ethylchromone-2-carboxylic acid, have shown potential in anti-cancer research. The synthesis of novel chromone-2-phenylcarboxamides suggests their application as anti-breast cancer agents, indicating the broad pharmacological applications of these compounds (Redda et al., 2014).

properties

IUPAC Name

6-ethyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-7-3-4-10-8(5-7)9(13)6-11(16-10)12(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJCKZLNEJLXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374505
Record name 6-Ethylchromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylchromone-2-carboxylic acid

CAS RN

5527-91-3
Record name 6-Ethylchromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5527-91-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.